molecular formula C23H26N2O5 B12279962 3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide

3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide

Cat. No.: B12279962
M. Wt: 410.5 g/mol
InChI Key: SBLMKIJYZZPZJY-UHFFFAOYSA-N
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Description

3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a tetrahydro-2H-pyran-2-yloxy moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) with the amino group in the presence of a base such as sodium bicarbonate . The tetrahydro-2H-pyran-2-yloxy group can be introduced through the reaction of the corresponding hydroxylamine with the desired substrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents.

Chemical Reactions Analysis

Types of Reactions

3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, often to remove protecting groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions . The tetrahydro-2H-pyran-2-yloxy moiety provides additional stability and reactivity, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.

    Tetrahydro-2H-pyran-2-yloxy derivatives: Compounds with this moiety are used in various organic synthesis applications.

Uniqueness

3-Fmoc-3-amino-N-(tetrahydro-2H-pyran-2-yloxy)propanamide is unique due to the combination of the Fmoc protecting group and the tetrahydro-2H-pyran-2-yloxy moiety, which provides enhanced stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2-amino-4-(oxan-2-yloxyamino)-4-oxobutanoate

InChI

InChI=1S/C23H26N2O5/c24-20(13-21(26)25-30-22-11-5-6-12-28-22)23(27)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20,22H,5-6,11-14,24H2,(H,25,26)

InChI Key

SBLMKIJYZZPZJY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)ONC(=O)CC(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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